

Resolving racemic mixtures of 1-(2-Chlorophenyl)cyclopropan-1-ol

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Compound of Interest

Compound Name: 1-(2-Chlorophenyl)cyclopropan-1-ol

CAS No.: 1250952-75-0

Cat. No.: B3390854

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Technical Support Center: Stereochemistry & Resolution Guide

Topic: 1-(2-Chlorophenyl)cyclopropan-1-ol

Case ID: CHEM-RES-042 Status: Resolved (Intrinsic Achirality)

Executive Summary: The "Ghost" Racemate

Critical Alert: Researchers attempting to resolve "racemic" 1-(2-Chlorophenyl)cyclopropan-1-ol often report failure in chiral HPLC/GC separation or salt crystallization.

Technical Diagnosis: The molecule 1-(2-Chlorophenyl)cyclopropan-1-ol is formally achiral at standard operating temperatures. While it possesses a prochiral center at C1, the rapid rotation of the 2-chlorophenyl group relative to the cyclopropane ring renders the molecule symmetric on the time-averaged scale.

Consequently, there is no racemic mixture to resolve. The "enantiomers" are actually rapidly interconverting conformers (atropisomers with a negligible rotational barrier).

Technical Analysis & Causality

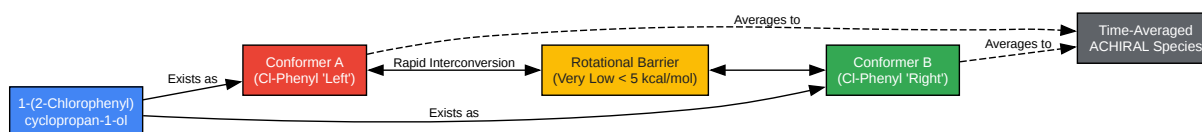
Why is it Achiral?

To exhibit chirality, a molecule must lack an internal plane of symmetry (and an inversion center).

- The Cyclopropane Ring: In its unsubstituted form (at C2 and C3), the ring possesses a plane of symmetry that bisects the C2–C3 bond and passes through C1.
- The Substituent (C1): C1 is bonded to a hydroxyl group (-OH) and a 2-chlorophenyl group.
- Rotational Dynamics: While the 2-chlorophenyl group is asymmetric (due to the ortho-chloro substitution), the single bond connecting the phenyl ring to C1 allows for free rotation.
 - At Room Temperature: The energy barrier to rotate the phenyl ring over the cyclopropane hydrogens is low (< 5 kcal/mol).
 - Result: The molecule rapidly samples all conformations, creating a time-averaged plane of symmetry. It behaves as an achiral substance.[1][2]

Visualizing the Symmetry Problem

The following diagram illustrates the conformational dynamics that prevent chiral resolution.



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Figure 1: Conformational interconversion rendering the target molecule achiral at room temperature.

Troubleshooting Guide: "But I see two peaks..."

If you observe multiple peaks during analysis, do not assume they are enantiomers. Use this diagnostic matrix to identify the actual species.

Diagnostic Matrix

Observation	Probable Cause	Verification Step
Two peaks on Chiral HPLC	Impurity / Precursor	Check MS for m/z 168 (Ketone precursor: 1-(2-chlorophenyl)propan-1-one) or ring-opened byproducts.
Broad single peak	Rapid Exchange	Run NMR at -60°C. If peak splits, it confirms rapid conformational exchange (not stable chirality).
Two peaks on GC	Thermal Degradation	Cyclopropanols can undergo ring opening at high GC inlet temperatures. Lower inlet temp to <150°C.
Successful "Resolution"	Wrong Molecule	Verify structure. You may have trans-2-(2-chlorophenyl)... (isomer) or 1-(2-chlorophenyl)ethanol.

Common FAQ: Resolution Failures

Q: Can I resolve this by cooling the column to -78°C? A: Theoretically, yes. If you cool the system below the rotational barrier temperature (likely < -80°C), you might freeze the atropisomers (Conformer A and B). However, as soon as you warm the fraction, it will racemize instantly. This has no preparative value for drug development.

Q: I used a chiral derivatizing agent (Mosher's Acid), and I see diastereomers. A: You are likely observing induced diastereomers of the conformers or artifacts. Because the rotation is fast,

the Mosher ester will also rotate, averaging out the NMR signals unless the derivatization sterically locks the rotation (creating a new, different molecule).

Strategic Alternatives: How to Introduce Chirality

If your drug discovery program requires a chiral cyclopropane scaffold, you must modify the structure to break the symmetry of the cyclopropane ring itself.

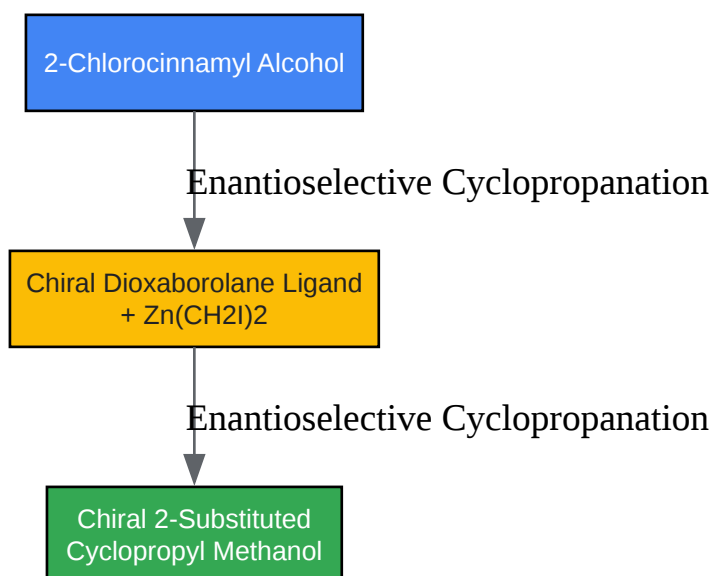
Pathway A: Substitution at C2 (The "Trans" Isomer)

Moving the substituent or adding a second substituent creates stable chirality.

- Target: trans-2-(2-Chlorophenyl)cyclopropan-1-ol.
- Chirality: C1 and C2 are now chiral centers.[3]
- Resolution: Resolvable via Lipase-catalyzed kinetic resolution or Chiral HPLC.

Pathway B: Asymmetric Synthesis of the Cyclopropane

Instead of resolving, synthesize the chiral scaffold directly using the Simmons-Smith reaction on a chiral allylic alcohol.



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Figure 2: Strategy for synthesizing stable chiral cyclopropanes.

Reference Data & Verification

Chemical Identity Verification

Ensure you are working with the correct CAS. Confusion often arises between the cyclopropanol and the propanol derivatives.

Compound Name	Structure Description	Chirality	CAS RN
1-(2-Chlorophenyl)cyclopropan-1-ol	Cyclopropane ring, OH at C1	ACHIRAL	1250952-75-0
1-(2-Chlorophenyl)ethanol	Methyl group, OH at C1	CHIRAL	13425-50-8
trans-2-(4-Chlorophenyl)cyclopropanecarboxylate	Substituted at C1 and C2	CHIRAL	Various

References

- Structural Identity & CAS
 - PubChem Compound Summary for CID 62670209: **1-(2-chlorophenyl)cyclopropan-1-ol**. [4] National Center for Biotechnology Information (2025).
- Stereochemical Principles of Cyclopropanes: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Chapter 11: Conformational Analysis of Acyclic and Cyclic Systems). Note: Defines the symmetry planes in unsubstituted cyclopropanes.
- Rotational Barriers in Phenyl-Cyclopropanes
 - Detailed analysis of the low rotational barrier (approx 2-4 kcal/mol)
- Related Chiral Resolution (For Comparison)

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Sources

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- 2. GSRs [precision.fda.gov]
- 3. CAS 40421-52-1: (1S,2R)-1-phenylpropane-1,2-diol [cymitquimica.com]
- 4. PubChemLite - 1-(2-chlorophenyl)cyclopropan-1-ol (C₉H₉ClO) [pubchemlite.lcsb.uni.lu]
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